Product packaging for Butyloctyl oleate(Cat. No.:CAS No. 134112-37-1)

Butyloctyl oleate

Cat. No.: B588774
CAS No.: 134112-37-1
M. Wt: 450.792
InChI Key: KGNXFDVQTGOAAK-MSUUIHNZSA-N
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Description

Butyloctyl oleate is a chemical compound classified as an oleate ester, with a molecular formula of C30H58O2 and an average molecular mass of 450.792 g/mol . Its structure is defined as 2-butyloctyl (9Z)-9-octadecenoate, featuring a long carbon chain and a double bond with Z (cis) stereochemistry . The compound's structure can be represented by the SMILES notation CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCCC)CCCCCC . As a diester derivative of oleic acid, this compound is of significant interest in industrial and chemical research. Its potential applications are typically explored in areas such as lubricant formulation, the creation of plasticizers for polymers, and as an emollient or texture-enhancing agent in material science. Researchers value this compound for studying the effects of branched-chain ester moieties on properties like viscosity, low-temperature performance, and biodegradability compared to simpler oleate esters. Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H58O2 B588774 Butyloctyl oleate CAS No. 134112-37-1

Properties

CAS No.

134112-37-1

Molecular Formula

C30H58O2

Molecular Weight

450.792

IUPAC Name

2-butyloctyl (Z)-octadec-9-enoate

InChI

InChI=1S/C30H58O2/c1-4-7-10-12-13-14-15-16-17-18-19-20-21-22-24-27-30(31)32-28-29(25-9-6-3)26-23-11-8-5-2/h16-17,29H,4-15,18-28H2,1-3H3/b17-16-

InChI Key

KGNXFDVQTGOAAK-MSUUIHNZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Synonyms

9-Octadecenoic acid (9Z)-, 2-butyloctyl ester

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics of Butyloctyl Oleate

Esterification Pathways for Butyloctyl Oleate (B1233923) Elaboration

The formation of the ester bond in butyloctyl oleate is typically achieved through two main routes: direct esterification and transesterification.

Direct Esterification of Oleic Acid and 2-Butyloctanol

Direct esterification is a common and straightforward method for producing this compound. cir-safety.org This reaction involves the direct condensation of oleic acid, a monounsaturated omega-9 fatty acid, with 2-butyloctanol, a branched-chain alcohol. The process is a reversible reaction where a molecule of water is eliminated for every molecule of ester formed. ikm.org.my To drive the reaction towards the product side and achieve high yields, the removal of water is crucial. researchgate.net This can be accomplished through methods such as azeotropic distillation using a solvent like toluene (B28343) or by carrying out the reaction under vacuum. google.combiointerfaceresearch.com

The reaction is typically carried out by heating a mixture of the carboxylic acid and the alcohol in the presence of a catalyst. google.com The temperature for the reaction can vary, generally falling within a range that allows for the removal of water without causing degradation of the reactants or products. google.com

Transesterification Routes for this compound Generation

Transesterification offers an alternative pathway to this compound. This process involves the reaction of an existing ester, such as a fatty acid methyl ester (FAME) like methyl oleate, with 2-butyloctanol. rsc.orgmasterorganicchemistry.com In this reaction, the alcohol moiety of the original ester is exchanged with 2-butyloctanol, resulting in the formation of this compound and a different alcohol (in this case, methanol). masterorganicchemistry.com

This method can be advantageous, particularly when starting from biodiesels or other sources rich in FAMEs. rsc.org Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com The reaction mechanism involves nucleophilic attack of the incoming alcohol on the carbonyl carbon of the ester. masterorganicchemistry.com Similar to direct esterification, using an excess of the reactant alcohol (2-butyloctanol) can help shift the equilibrium towards the desired product. rsc.org

Catalytic Systems in this compound Synthesis

Homogeneous Acid Catalysis (e.g., Sulfuric Acid)

Homogeneous acid catalysts, which are soluble in the reaction medium, are widely used for esterification. mdpi.comnih.gov Common examples include mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. mdpi.comorgsyn.orgscielo.br These catalysts are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. openjournalsnigeria.org.ng

For instance, the synthesis of di(2-butyloctyl) dicarboxylate esters, which shares a similar esterification principle, has been successfully carried out using sulfuric acid as a catalyst, achieving high yields of 88–98%. biointerfaceresearch.comresearchgate.net While effective, homogeneous catalysts can present challenges in terms of separation from the product mixture, which often requires neutralization and washing steps, potentially leading to the generation of wastewater. mdpi.com

Heterogeneous Catalyst Development for Esterification

To overcome the drawbacks of homogeneous catalysts, significant research has been directed towards the development of heterogeneous catalysts. These are solid catalysts that are not soluble in the reaction mixture, allowing for easier separation and potential for reuse. mdpi.comresearchgate.net This simplifies the purification process and contributes to a more environmentally friendly and cost-effective synthesis. rasayanjournal.co.in

Various materials have been explored as heterogeneous catalysts for esterification, including:

Acidic Resins: Ion-exchange resins with sulfonic acid groups can effectively catalyze esterification reactions. scielo.org.co

Metal Salts: Certain metal salts, such as sodium hydrogen sulfate (B86663) (NaHSO₄), have shown high catalytic activity in the synthesis of esters like oleyl oleate. researchgate.netrasayanjournal.co.in

Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined structures that can be modified to possess acidic sites suitable for catalysis. mdpi.com

Sulfonated Carbons: Carbon-based materials functionalized with sulfonic acid groups have emerged as promising solid acid catalysts. mdpi.com

The effectiveness of a heterogeneous catalyst is often related to its acidity, surface area, and pore structure. mdpi.comrasayanjournal.co.in For example, in the synthesis of oleyl oleate, NaHSO₄ demonstrated higher activity compared to other acidic heterogeneous catalysts like SnCl₂·2H₂O and NaH₂PO₄, which was attributed to its higher acidity. rasayanjournal.co.in

Table 1: Comparison of Heterogeneous Catalysts in Esterification

CatalystReactantsTemperature (°C)Reaction Time (h)Yield (%)Source
Sodium Hydrogen Sulfate (NaHSO₄)Oleic Acid, Oleyl Alcohol130896.8 rasayanjournal.co.in
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Oleic Acid, Oleyl Alcohol902Lower than NaHSO₄ rasayanjournal.co.in
Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄)Oleic Acid, Oleyl Alcohol902Lower than NaHSO₄ rasayanjournal.co.in
Lewatit K-2431 (Ion Exchange Resin)Acetic Acid, Butyl Alcohol73-87-- scielo.org.co

Biocatalytic Approaches and Enzymatic Esterification

Biocatalysis, particularly the use of enzymes, offers a green and highly specific alternative for the synthesis of esters. dntb.gov.ua Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose. scielo.br They can catalyze esterification and transesterification reactions under mild conditions of temperature and pressure, often in solvent-free systems. scielo.brresearchgate.net

The advantages of enzymatic synthesis include:

High Selectivity: Lipases can be highly specific, leading to fewer byproducts. semanticscholar.org

Mild Reaction Conditions: Lower energy consumption and reduced risk of side reactions. scielo.br

Environmental Benefits: Enzymes are biodegradable and often work in the absence of harsh chemicals. dntb.gov.ua

Lipases from various microbial sources, such as Candida rugosa and Rhizomucor miehei, have been successfully employed in the synthesis of various esters. researchgate.netmdpi.comcsic.es The efficiency of the enzymatic reaction can be influenced by several factors, including the type of lipase, the reaction medium, water activity, and the molar ratio of the substrates. researchgate.netmdpi.com For instance, the synthesis of fructose (B13574) oleate was successfully carried out using lipases in a tert-butyl alcohol/water system. semanticscholar.org In some cases, the enzyme is immobilized on a solid support to enhance its stability and facilitate its reuse. semanticscholar.org

Table 2: Research Findings in Enzymatic Ester Synthesis

EnzymeReactantsKey FindingsSource
Candida antarctica Lipase B (CALB)Sucrose, Oleic AcidIncreased ester content to 89% by controlling water activity. mdpi.com
Pseudomonas aeruginosa LipaseOlive Oil, MethanolMaximum methyl ester synthesis achieved in 6 hours. ajast.net
Candida rugosa Lipaseβ-sitostanol, Oleic Acid97% ester synthesis in 19 hours under optimized conditions. csic.es
Thermomyces lanuginosus Lipase (TLL)Fructose, Oleic AcidHigh ester productivity in a tert-butyl alcohol/water system. semanticscholar.org
Immobilized Mucor miehei LipaseOleic Acid, Oleyl AlcoholOptimized for solvent-free synthesis. researchgate.net

Application of Ionic Liquids in this compound Synthesis

The use of ionic liquids as catalysts in esterification reactions represents a green and efficient alternative to conventional acid catalysts. In the synthesis of oleyl oleate, a close analogue of this compound, Brønsted acidic ionic liquids have been demonstrated to be effective. One study optimized the synthesis of oleyl oleate using various ionic liquid catalysts. researchgate.net

Among the catalysts tested, 1-methylimidazolium (B8483265) methyl sulfate ([NMP][CH3SO3]) was identified as the most effective for the esterification of oleic acid and oleyl alcohol. researchgate.net The optimal conditions for this reaction were found to be a reaction time of 8 hours, a 1:1 molar ratio of oleic acid to oleyl alcohol, a catalyst amount of 9.9 wt%, and a reaction temperature of 90°C, which resulted in an 86% yield of oleyl oleate. researchgate.net The amphiphilic nature of certain ionic liquids can enhance miscibility and reactivity, leading to high yields and selectivity for esterification with various alcohols, including long-chain and nonpolar alcohols like octanol. researchgate.net

The presence of water, a byproduct of esterification, can negatively impact the reaction equilibrium and catalyst stability. Ionic liquids can sometimes be affected by water, leading to a decrease in catalytic activity due to solvation. researchgate.net Therefore, controlling the water content during the reaction is crucial for maximizing the yield.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters, including molar ratios of reactants, temperature, reaction time, and the choice of solvent and catalyst.

Influence of Molar Ratios on Reaction Yield

The molar ratio of the alcohol to the acid is a critical factor in esterification. In the synthesis of oleate esters, an excess of the alcohol is often used to shift the reaction equilibrium towards the product side. For the production of butyl oleate, a molar ratio of 1:6 (oleic acid to butanol) was found to be optimal, yielding 92.3% of the ester. ufv.br In contrast, for hexyl and octyl oleates, a lower molar ratio of 1:3 (oleic acid to alcohol) was sufficient to achieve high yields of 92.8% and 94.8%, respectively. ufv.br

In the enzymatic synthesis of xylose oleate, a significant excess of oleic acid (1:5 molar ratio of xylose to oleic acid) was shown to favor the reaction, resulting in a 98% conversion of xylose. lookchem.com For the synthesis of oleyl oleate using an ionic liquid catalyst, a 1:1 molar ratio of oleic acid to oleyl alcohol was found to be optimal. researchgate.net These findings suggest that the ideal molar ratio can vary significantly depending on the specific reactants, catalyst, and reaction system.

Temperature and Reaction Time Kinetics

Temperature and reaction time are interconnected parameters that significantly influence the rate and yield of esterification. Higher temperatures generally lead to faster reaction rates. For instance, in the synthesis of oleyl oleate, increasing the temperature to 130°C resulted in the highest yield of 96.8% after 8 hours using a heterogeneous acid catalyst. researchgate.netrasayanjournal.co.in In the ionic liquid-catalyzed synthesis of the same ester, the optimal temperature was found to be 90°C for an 8-hour reaction. researchgate.net

Kinetic studies on the esterification of oleic acid with various alcohols have shown that the reaction typically progresses over several hours. The synthesis of butyl oleate reached a 92.3% yield after 6 hours at 80°C, while hexyl and octyl oleates achieved yields over 92% in just 2 hours at the same temperature. ufv.br The reaction time can be significantly reduced by optimizing other parameters such as catalyst concentration and temperature. For example, in the surfactant-assisted sulfonation of methyl oleate, the reaction time was halved from 20 hours to 10 hours with the addition of a surfactant. researchgate.netspringerprofessional.de

Solvent Effects and Reaction Medium Selection

The choice of solvent can have a profound impact on the synthesis of this compound. In many cases, the reaction is performed in a solvent-free medium to increase reactant concentration and reduce waste. researchgate.net However, in some instances, a solvent is necessary to dissolve reactants or to facilitate the removal of water by-product through azeotropic distillation, often using a Dean-Stark apparatus. csic.es

The polarity of the solvent can influence enzyme stability and activity in enzymatic synthesis. For example, in the enzymatic synthesis of n-butyl-oleate, hydrophobic solvents like n-heptane were found to be suitable, with the enzyme exhibiting high stability. tiiips.com In the synthesis of iron oleate, a multi-step process involving both low-order alcohol and non-polar solvents is employed to facilitate the reaction and purification. aminer.cn The use of butanol as a solvent has been investigated due to its ability to solubilize all reagents, though in some cases, it did not significantly enhance the reaction rate compared to a solvent-free system. google.com

Yield Enhancement Strategies and Selectivity Control

Several strategies can be employed to enhance the yield and control the selectivity of this compound synthesis. A primary method for increasing yield is the efficient removal of water, which is a by-product of the esterification reaction. This is often achieved using a Dean-Stark apparatus during the reaction. csic.es The use of desiccants, such as silica (B1680970) gel, in conjunction with a catalyst can also effectively remove water and drive the reaction towards completion, with one study reporting a yield of 86.91% for oleyl oleate at 130°C in the presence of a desiccant. rasayanjournal.co.in

The choice of catalyst is also critical for both yield and selectivity. While traditional mineral acids like sulfuric acid are effective, they can be corrosive and lead to side reactions. google.com The use of solid acid catalysts, such as sodium hydrogen sulfate, can offer advantages in terms of easier separation and reduced corrosion, with yields of oleyl oleate reaching up to 96.8%. researchgate.netrasayanjournal.co.in Enzymatic catalysis, using lipases, provides a milder and more selective route to ester synthesis, though reaction times can be longer. aminer.cn

Selectivity towards the desired ester can be controlled by carefully choosing the reaction conditions. For example, in the synthesis of hydroxy fatty acid ester derivatives, the relative amounts of the desired ester and a ketal by-product can be controlled by adjusting the reaction temperature and catalyst concentration. google.com In the absence of a catalyst, the formation of the ketal is suppressed. google.com

Synthesis of Di(2-Butyloctyl) Dicarboxylate Esters as Analogues and Precursors

Di(2-butyloctyl) dicarboxylate esters are close structural analogues of this compound and their synthesis provides valuable insights into the esterification of 2-butyloctanol. These diesters are synthesized through the esterification of various dicarboxylic acids with 2-butyl-1-octanol (B151752). researchgate.netresearchgate.net

A study on the synthesis of a series of di(2-butyloctyl) dicarboxylate esters reported high yields, ranging from 88% to 98%, using sulfuric acid as a catalyst. researchgate.netresearchgate.net The yield was found to be dependent on the chain length of the dicarboxylic acid. Shorter chain dicarboxylic acids generally resulted in higher yields. For example, the reaction with succinic acid (a C4 dicarboxylic acid) gave the highest yield of 98%. researchgate.net

The synthesis is typically carried out by reacting the dicarboxylic acid with 2-butyl-1-octanol in a 1:2 molar ratio. researchgate.net The reaction of dimethyl esters with 2-butyloctanol via transesterification, catalyzed by p-toluene sulfonic acid, is another effective method for producing these dibasic esters with purities exceeding 95%. rsc.org

Table 1: Yields of Di(2-Butyloctyl) Dicarboxylate Esters with Various Dicarboxylic Acids researchgate.net

Dicarboxylic AcidCarbon Chain LengthYield (%)
Succinic acidC498
Glutaric acidC5-
Adipic acidC6-
Pimelic acidC7-
Suberic acidC8-
Azelaic acidC9-
Sebacic acidC10-
Dodecanedioic acidC1288

Utilization of Various Dicarboxylic Acids (e.g., Succinic, Adipic, Sebacic)

The synthesis of di(2-butyloctyl) dicarboxylate esters involves the direct esterification of a dicarboxylic acid with 2-butyl-1-octanol. biointerfaceresearch.com This process is typically carried out in a three-necked flask fitted with a reflux condenser and utilizes the Dean-Stark distillation method to remove water, a byproduct of the reaction, thereby driving the equilibrium towards the formation of the ester. biointerfaceresearch.comijcce.ac.ir

The general reaction scheme involves combining one mole of a dicarboxylic acid with two moles of 2-butyl-1-octanol. biointerfaceresearch.com Toluene is often used as an azeotropic solvent to facilitate the removal of water. biointerfaceresearch.comijcce.ac.ir The reaction is catalyzed by an acid, such as concentrated sulphuric acid, typically at a concentration of 2% of the dicarboxylic acid's weight. biointerfaceresearch.com The mixture is heated in an oil bath to a temperature range of 120-130°C and stirred for several hours to ensure completion. biointerfaceresearch.comresearchgate.net Upon cooling, the toluene is removed, often using a rotary evaporator, to yield the final diester product. biointerfaceresearch.com This method has been successfully applied to a range of dicarboxylic acids, including succinic acid, adipic acid, sebacic acid, and others like glutaric, pimelic, suberic, azelaic, and dodecanedioic acids, to produce the corresponding di(2-butyloctyl) esters. biointerfaceresearch.comresearchgate.net

Impact of Carbon Chain Length on Ester Yield and Structure

Research into the esterification of 2-butyl-1-octanol with various dicarboxylic acids has revealed a distinct relationship between the carbon chain length of the acid and the reaction yield. biointerfaceresearch.com Generally, an inverse correlation is observed: as the carbon chain of the dicarboxylic acid lengthens, the percentage yield of the corresponding di(2-butyloctyl) ester decreases. biointerfaceresearch.comresearchgate.net

This phenomenon is attributed to the decreasing acidity and electrophilicity of the dicarboxylic acids as their carbon chain length increases. biointerfaceresearch.comresearchgate.net Shorter-chain dicarboxylic acids are more acidic, which facilitates a faster esterification rate. biointerfaceresearch.com For instance, the synthesis of di(2-butyloctyl) succinate (B1194679) (using a C4 dicarboxylic acid) results in a high yield of 98%. In contrast, the yield for di(2-butyloctyl) dodecanedioate (B1236620) (from a C12 dicarboxylic acid) is lower, at 88%. biointerfaceresearch.comresearchgate.net This trend indicates that the longer hydrocarbon chain imparts a negative effect on the reaction kinetics, leading to a reduced ester yield. biointerfaceresearch.comresearchgate.net

The following table summarizes the research findings on the yield percentages for various di(2-butyloctyl) dicarboxylate esters, illustrating the effect of the dicarboxylic acid's carbon chain length.

Dicarboxylic Acid UsedCarbon Chain LengthSynthesized EsterAbbreviationYield (%) biointerfaceresearch.comresearchgate.net
Succinic AcidC4di(2-butyloctyl) succinateD2BOSuc98
Glutaric AcidC5di(2-butyloctyl) glutarateD2BOGlu97
Adipic AcidC6di(2-butyloctyl) adipate (B1204190)D2BOA95
Pimelic AcidC7di(2-butyloctyl) pimelateD2BOPim94
Suberic AcidC8di(2-butyloctyl) suberateD2BOSub93
Azelaic AcidC9di(2-butyloctyl) azelateD2BOAze92
Sebacic AcidC10di(2-butyloctyl) sebacate (B1225510)D2BOSeb90
Dodecanedioic AcidC12di(2-butyloctyl) dodecanedioateD2BOD88

Advanced Spectroscopic and Chromatographic Characterization of Butyloctyl Oleate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. longdom.org For Butyloctyl oleate (B1233923), both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the connectivity of atoms and the presence of key structural features, such as the ester linkage, the cis-double bond, and the branched alkyl chain. acs.org

In the ¹H NMR spectrum of Butyloctyl oleate, specific protons resonate at characteristic chemical shifts (δ), allowing for their assignment to different parts of the molecule. The spectrum is expected to show distinct signals for the vinyl protons of the oleate chain, the methylene (B1212753) group adjacent to the ester oxygen, and the terminal methyl groups.

The key expected signals are:

A multiplet around δ 5.3 ppm corresponding to the two vinylic protons (-CH=CH-) of the oleic acid moiety. hmdb.ca

A triplet at approximately δ 2.3 ppm, which is characteristic of the methylene protons (α-CH₂) adjacent to the carbonyl group of the ester. researchgate.net

A multiplet around δ 2.0 ppm from the methylene protons adjacent to the double bond (-CH₂-CH=). hmdb.ca

A doublet around δ 4.0 ppm, attributed to the methylene protons of the 2-butyloctyl group attached to the ester oxygen (-O-CH₂-).

A broad signal around δ 1.3 ppm representing the overlapping signals of the numerous methylene (-CH₂-) groups in both the fatty acid and alcohol chains. researchgate.net

Two distinct triplets around δ 0.9 ppm for the terminal methyl (-CH₃) groups of the oleate and butyloctyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~5.3 Multiplet -CH =CH - (Oleate chain)
~4.0 Doublet -O-CH₂ -CH- (Butyloctyl chain)
~2.3 Triplet -CH₂ -C(=O)O- (Oleate chain)
~2.0 Multiplet -CH₂ -CH=CH-CH₂ - (Oleate chain)
~1.6 Multiplet -O-CH₂-CH -(CH₂CH₂CH₂CH₃) (Butyloctyl chain)
~1.3 Multiplet -(CH₂ )n- (Oleate and Butyloctyl chains)
~0.9 Triplet -CH₂-CH₃ (Terminal methyls)

Note: Predicted values are based on spectral data for analogous alkyl oleates. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

Key expected signals for this compound include:

A signal at approximately δ 174 ppm for the carbonyl carbon (-C=O) of the ester group. researchgate.net

Two signals around δ 130 ppm for the two sp²-hybridized carbons of the double bond (-CH=CH-). drugbank.com

A signal around δ 67 ppm for the carbon of the methylene group attached to the ester oxygen (-O-CH₂-).

A series of signals between δ 22 and δ 35 ppm for the various methylene (-CH₂) carbons of the alkyl chains.

A signal around δ 14 ppm for the terminal methyl carbon (-CH₃) of the oleate chain. drugbank.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment
~174 -C =O (Ester carbonyl)
~130 -C H=C H- (Olefinic carbons)
~67 -O-C H₂- (Butyloctyl chain)
~38 -O-CH₂-C H- (Butyloctyl chain)
~34 -C H₂-C(=O)O- (Oleate chain)
~22-32 -(C H₂)n- (Aliphatic carbons)
~14 -C H₃ (Terminal methyls)

Note: Predicted values are based on spectral data for analogous alkyl oleates and dicarboxylate esters. researchgate.netresearchgate.net

This compound possesses two key stereochemical features: the (Z) or cis configuration of the double bond at the C9-C10 position of the oleate moiety and a chiral center at the C2 position of the 2-butyloctyl alcohol moiety. Advanced 2D NMR techniques can be employed to confirm these assignments. longdom.orgnumberanalytics.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings through bonds. numberanalytics.com For this compound, a COSY spectrum would show cross-peaks between the vinylic protons (~δ 5.3) and the adjacent allylic protons (~δ 2.0), confirming their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity, which is crucial for determining stereochemistry. wordpress.com For the (Z)-double bond, a NOESY experiment would show a cross-peak between the two vinylic protons (H9 and H10), as they are on the same side of the double bond and thus spatially close. This interaction would be absent or very weak in the corresponding (E) or trans isomer. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, confirming the assignments made in the 1D ¹H and ¹³C spectra. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the molecular skeleton, such as the correlation between the methylene protons of the butyloctyl group (-O-CH₂-) and the carbonyl carbon of the oleate chain. numberanalytics.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. drawellanalytical.com The FTIR spectrum of this compound is dominated by absorptions characteristic of an ester and an alkene.

The primary absorption bands are:

C=O Stretch: A strong, sharp absorption band typically appears in the region of 1740-1735 cm⁻¹. This is the most characteristic peak for the ester functional group. researchgate.net

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the ester group are expected between 1250 and 1150 cm⁻¹.

=C-H Stretch: A medium intensity band appearing just above 3000 cm⁻¹ (typically around 3005 cm⁻¹) is indicative of the C-H stretching of the vinylic protons on the cis-double bond. copernicus.org

C-H Stretch (Aliphatic): Strong, multiple absorption bands just below 3000 cm⁻¹ (in the 2950-2850 cm⁻¹ range) are due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methylene and methyl groups. copernicus.org

C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected to show a weak to medium absorption band around 1655 cm⁻¹. The intensity is often weak due to the symmetrical nature of the internal double bond.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3005 Medium =C-H Stretch (Alkene)
~2925, ~2855 Strong C-H Stretch (Aliphatic)
~1740 Strong C=O Stretch (Ester)
~1655 Weak C=C Stretch (Alkene)
~1465 Medium C-H Bend (Methylene)
~1170 Strong C-O Stretch (Ester)

Note: Wavenumber values are typical for long-chain esters and alkenes. copernicus.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and, through tandem mass spectrometry (MS/MS), insights into the molecular structure via fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing large, non-volatile molecules like this compound, as it typically keeps the molecule intact during ionization. acs.orgwhiterose.ac.uk The analysis is often performed by observing adduct ions, such as the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, or the ammoniated adduct [M+NH₄]⁺. nih.gov

Given the molecular formula of this compound, C₃₀H₅₈O₂, its monoisotopic mass is 450.4437 Da. uni.lu ESI-MS analysis would be expected to detect ions corresponding to this mass plus the mass of the adduct.

Table 4: Predicted ESI-MS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 451.4510
[M+NH₄]⁺ 468.4775
[M+Na]⁺ 473.4329
[M+K]⁺ 489.4069

Source: Predicted values based on molecular formula. uni.lu

Tandem mass spectrometry (ESI-MS/MS) of a selected precursor ion (e.g., [M+Na]⁺) induces fragmentation, providing structural confirmation. For esters, characteristic fragmentation patterns include the neutral loss of the alcohol or carboxylic acid moiety. aocs.org In the case of this compound, collision-induced dissociation would likely lead to fragments corresponding to the loss of 2-butyloctanol or the loss of oleic acid, confirming the identity of the two constituent parts of the ester.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.gov This combination is exceptionally well-suited for the analysis of semi-volatile compounds like this compound, allowing for both the quantification of the main component and the identification of trace-level impurities. nih.gov

In a typical GC-MS analysis, the this compound sample is injected into the GC system, where it is vaporized. The gaseous components are then separated as they travel through a capillary column, with separation based on boiling point and polarity. nih.gov As each separated component elutes from the column, it enters the mass spectrometer.

Inside the MS detector, molecules are ionized, most commonly by electron ionization (EI), which bombards them with high-energy electrons. This process causes the molecules to fragment into a pattern of characteristic, charged ions. nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a unique "fingerprint" for the molecule.

For this compound (C₃₀H₅₈O₂), the mass spectrum would be analyzed for key fragments. The molecular ion peak [M]⁺ at m/z 450.44 would be sought, though it may be weak or absent in electron ionization. csic.es More prominent peaks would arise from predictable fragmentation pathways of the ester. These include cleavage of the ester bond and fragmentation along the alkyl chains of both the oleate and the butyloctyl moieties. By comparing the obtained spectrum with reference libraries or by interpreting the fragmentation pattern, the identity of the main peak can be confirmed and impurities can be identified. researchgate.net The purity is determined by the relative area of the this compound peak compared to the total area of all detected peaks in the chromatogram.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion DescriptionPredicted m/zIon Formula
Molecular Ion450.44[C₃₀H₅₈O₂]⁺
Fragment from loss of butoxy-octyl group264.24[C₁₈H₃₂O]⁺
Oleoyl cation265.25[C₁₈H₃₃O]⁺
Butyloctyl cation185.20[C₁₂H₂₅]⁺
Fragment from McLafferty rearrangement282.25[C₁₈H₃₄O₂]⁺

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for separating the components of a mixture. nih.gov The separation is based on the differential partitioning of compounds between a mobile phase (a fluid) and a stationary phase (a solid or a liquid supported on a solid). For a comprehensive analysis of this compound, multiple chromatographic techniques are employed.

Gas Chromatography (GC) for Purity and Volatile Impurity Assessment

Gas Chromatography (GC), particularly when equipped with a Flame Ionization Detector (FID), is a robust and reliable method for determining the purity of this compound and for quantifying volatile impurities. scielo.br The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, making it excellent for quantitative analysis. The purity of this compound can be assayed by comparing the area of its corresponding peak to the total peak area in the chromatogram. internationaloliveoil.org

A critical application of GC in this context is the detection of organic volatile impurities (OVIs), which may include residual solvents from the synthesis process, such as hexane, or unreacted starting materials like short-chain alcohols. labrulez.comispub.com For this purpose, Headspace GC (HS-GC) is the preferred technique. filab.frinnovatechlabs.com In HS-GC, the sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace) above the sample. thermofisher.com A portion of this gas is then automatically injected into the GC, which prevents non-volatile matrix components from contaminating the system while concentrating the volatile analytes for sensitive detection. labrulez.com

Table 2: Typical GC-FID Conditions for Purity and Volatile Impurity Analysis

ParameterPurity AssayVolatile Impurity (Headspace)
Column Nonpolar, e.g., 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm)Mid-polar, e.g., 6% Cyanopropylphenyl (30 m x 0.53 mm)
Injector Temp. 280 °C140 °C
Detector FID (290 °C)FID or MS (250 °C)
Carrier Gas Helium or HydrogenNitrogen or Helium
Oven Program 100 °C, ramp to 320 °C at 15 °C/min, hold for 10 min40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min
Headspace Oven N/A80 - 105 °C

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

While GC is ideal for volatile and semi-volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally unstable substances. biomedres.usintertek.com This is crucial for detecting non-volatile impurities in this compound, such as unreacted oleic acid, unreacted 2-butyloctanol, or potential byproducts like dimers or polymers formed during synthesis.

The most common HPLC mode for this application is reversed-phase chromatography, which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. scielo.br Components are separated based on their hydrophobicity. Since this compound is a large, non-polar ester, it will be strongly retained on the column. Impurities like free fatty acids or alcohols, being more polar, will elute earlier.

Detection in HPLC can be challenging as esters like this compound lack a strong UV chromophore. While UV detection at low wavelengths (~205 nm) is possible, it often suffers from low sensitivity and interference from mobile phase components. scielo.brresearchgate.net Therefore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable. These universal detectors are not dependent on the optical properties of the analyte and respond to any compound that is less volatile than the mobile phase, making them ideal for quantifying esters and their non-volatile impurities.

Table 3: Example HPLC Method for Non-Volatile Component Analysis

ParameterSetting
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector Evaporative Light Scattering Detector (ELSD)
Column Temp. 40 °C
Injection Vol. 20 µL

Emerging Analytical Techniques for Complex Ester Mixtures

The analysis of complex ester mixtures, including cosmetic ingredients, is continually advancing with the development of more powerful analytical technologies. nih.govnih.gov These emerging techniques offer greater resolving power, higher sensitivity, and more detailed structural information than traditional methods.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant leap in separation capability compared to conventional GC. gulfbioanalytical.com In GCxGC, two columns with different stationary phases are coupled in series. This allows for a much more detailed separation of complex samples, resolving components that would otherwise co-elute in a single-dimension separation. gcms.czchula.ac.th When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS becomes an exceptionally powerful tool for profiling complex mixtures like cosmetic formulations, providing highly detailed compositional data. gcms.cz

High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) MS, provides extremely accurate mass measurements. springernature.comnih.govresearchgate.net This capability allows for the determination of the elemental formula of an unknown compound directly from its mass, greatly increasing the confidence in its identification. jeol.com When coupled with GC or LC, HRMS is invaluable for identifying unknown impurities and degradation products in ester samples without relying on spectral libraries. e3s-conferences.org

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of cosmetic ingredients. pathogenia.comcosmeticsandtoiletries.com It directly couples the powerful separation of HPLC with the sensitive and specific detection of mass spectrometry. This is particularly advantageous for non-volatile and thermally labile compounds that are not amenable to GC analysis. Modern LC-MS/MS systems can provide quantitative and qualitative data on a wide range of compounds in complex cosmetic matrices, from active ingredients to trace contaminants. nih.gov

Mechanistic and Performance Research in Industrial Biolubricant Applications

Tribological Performance Investigations of Butyloctyl Oleate (B1233923) Derivatives

Investigations into the tribological performance of butyloctyl oleate and its derivatives are crucial for understanding their potential as industrial biolubricants. This research focuses on their ability to reduce friction and protect surfaces under operational stresses.

The friction coefficient (µ) is a key indicator of a lubricant's efficiency. For esters derived from 2-butyloctanol, which is the alcohol component in this compound, tribological tests have demonstrated excellent lubrication properties. Studies on di(2-butyloctyl) dicarboxylate esters, for example, have recorded low friction coefficients in the range of 0.18 to 0.34 at temperatures of 40°C and 100°C. researchgate.netbiointerfaceresearch.comresearchgate.net

The behavior of the friction coefficient is intrinsically linked to operating conditions such as load and sliding speed. In general, for lubricated contacts, the friction coefficient can either increase or decrease with load and speed, depending on the lubrication regime (boundary, mixed, or hydrodynamic). ijsrp.org For some systems, as the load increases, the friction coefficient may decrease due to the formation of a more effective lubricating film or changes in surface topography. ijsrp.orgmdpi.com Conversely, other studies report an increase in the friction coefficient with a higher normal load, potentially due to increased adhesion strength. Similarly, the effect of sliding speed is not uniform; friction may decrease as speed increases due to a higher shear rate or increase due to thermal effects that soften the material. mdpi.comisa-arbor.com

Below is a representative data table illustrating the friction coefficient for di(2-butyloctyl) dicarboxylate esters, which share the branched butyloctyl structural group with this compound.

Table 1: Friction Coefficient (µ) of Di(2-butyloctyl) Dicarboxylate Esters at Different Temperatures

Ester Compound Friction Coefficient (µ) at 40 °C Friction Coefficient (µ) at 100 °C
Di(2-butyloctyl) succinate (B1194679) 0.28 0.24
Di(2-butyloctyl) adipate (B1204190) 0.31 0.26
Di(2-butyloctyl) sebacate (B1225510) 0.34 0.29
Di(2-butyloctyl) dodecanedioate (B1236620) 0.21 0.18

This table is generated based on data reported for di(2-butyloctyl) dicarboxylate esters. biointerfaceresearch.comresearchgate.net

The efficacy of this compound as a wear-protecting agent stems from its molecular structure, specifically the presence of polar ester groups. mdpi.com These polar moieties exhibit a strong affinity for metal surfaces, allowing the lubricant to form a durable, adsorbed protective layer. biointerfaceresearch.commdpi.com This tribochemical film acts as a barrier between moving surfaces, reducing direct metal-to-metal contact, minimizing surface energy, and consequently lowering wear. mdpi.comscielo.br

The mechanism involves the ester's functional group and its long hydrocarbon chain, which together contribute positively to wear protection. researchgate.net In diester lubricants based on dicarboxylate esters, the high polarity leads to the formation of these protective boundary layers. biointerfaceresearch.com This amphiphilic nature is a common feature of vegetable oil-based lubricants, enabling better performance under boundary and mixed lubrication conditions. tribology.rs The formation of such phosphate (B84403) films at lower temperatures has been shown to provide better wear protection in studies involving phosphate ester additives. researchgate.net

The molecular architecture of an ester lubricant like this compound is a determining factor in its performance. Key structural features include chain length, the degree of branching, and the polarity of functional groups. mdpi.com

Longer carbon chains and higher molecular weight generally lead to increased kinematic viscosity and a higher viscosity index (VI). mdpi.com This translates to better anti-wear performance, as longer chains can form stronger and more resilient lubricating films. mdpi.com Research on di(2-butyloctyl) dicarboxylate esters confirms that as molecular weight increases, properties such as flash point, oxidative stability, and viscosity index also improve. researchgate.netbiointerfaceresearch.comresearchgate.net

The branched structure of the 2-butyloctyl group in this compound has a significant and beneficial impact, particularly on low-temperature performance. asianpubs.org Branching in the alcohol moiety disrupts the uniform packing of molecules at low temperatures, which inhibits crystallization and significantly lowers the pour point. asianpubs.org For instance, branched azelate esters, such as di-2-butyloctyl azelate, exhibit extremely low pour points (down to -70°C), a critical property for lubricants used in cold climates or applications with wide temperature ranges. asianpubs.org

Wear Protection Mechanisms and Surface Interaction Studies

Rheological Behavior Characterization

Rheology, the study of the flow of matter, is fundamental to characterizing lubricant formulations. It describes how a lubricant's viscosity changes in response to varying forces, temperatures, and shear rates.

Fluids are broadly classified as either Newtonian or non-Newtonian. mechnflow.comuomustansiriyah.edu.iq Newtonian fluids exhibit a constant viscosity regardless of the applied shear rate, while the viscosity of non-Newtonian fluids is dependent on the shear rate. mechnflow.comcsidesigns.com

Research into synthetic esters for biolubricants shows varied rheological behavior. For example, while oleyl oleate has been classified as a Newtonian fluid, studies on di(2-butyloctyl) dicarboxylate esters indicate that they behave as non-Newtonian fluids. researchgate.netbiointerfaceresearch.comresearchgate.net Non-Newtonian fluids are often further categorized; many lubricants exhibit pseudoplastic, or shear-thinning, behavior, where viscosity decreases as the shear rate increases. uomustansiriyah.edu.iqcsidesigns.com This shear-thinning property can be advantageous in industrial applications, offering high viscosity for film strength at low shear rates and lower viscosity for improved flow and reduced energy consumption at high shear rates. plastics.toray Given that di(2-butyloctyl) esters show non-Newtonian characteristics, it is plausible that this compound formulations may also exhibit such behavior. researchgate.netbiointerfaceresearch.com

The viscosity of a lubricant is not a single value but a profile that changes with temperature and shear rate. A lubricant's viscosity naturally decreases as temperature increases. biotechrep.ir The rate of this change is quantified by the Viscosity Index (VI), with a higher VI indicating greater viscosity stability across a range of temperatures. mdpi.comrsc.org

For non-Newtonian fluids, the relationship between viscosity and shear rate is also critical. plastics.toraydiva-portal.org As previously noted, many ester lubricants exhibit shear-thinning behavior, where apparent viscosity decreases at higher shear rates. biotechrep.irresearchgate.net This is because the alignment of polymer chains or molecules under shear reduces the internal resistance to flow. ondrugdelivery.com

The following interactive table provides a representative illustration of how the viscosity of a non-Newtonian biolubricant ester might respond to changes in temperature and shear rate.

Table 2: Representative Viscosity Profile of a Non-Newtonian Ester Biolubricant

Temperature (°C) Shear Rate (s⁻¹) Apparent Viscosity (mPa·s)
40 10 65
40 100 62
40 1000 58
100 10 12
100 100 11.5
100 1000 11

This table presents illustrative data based on the typical shear-thinning and temperature-dependent behavior of non-Newtonian ester lubricants. plastics.toraybiotechrep.irresearchgate.net

Thixotropic and Pseudoplastic Properties of Blends

In the realm of industrial lubricants, the rheological behavior of a fluid is paramount to its performance. While this compound itself, like other simple esters, may exhibit Newtonian behavior where viscosity is independent of shear rate, its properties can be significantly altered when blended with other substances, such as polymers or thickeners, to create advanced lubricant formulations. researchgate.net These blends can be engineered to display non-Newtonian characteristics, specifically pseudoplasticity (shear-thinning) and thixotropy.

Pseudoplastic fluids experience a decrease in viscosity as the shear rate increases. This is a highly desirable trait in many lubricant applications. For instance, at low shear rates, such as during storage or at rest, a higher viscosity helps to keep the lubricant in place and prevent leakage. When machinery starts up or operates at high speeds, the increased shear rate causes the lubricant to thin, reducing friction and improving energy efficiency. Research on dicarboxylate esters synthesized with 2-butyl-1-octanol (B151752), the same branched alcohol used in this compound, has shown that these esters can be non-Newtonian, a characteristic that makes them suitable for applications like hydraulic fluids, gear oils, and transmission fluids. researchgate.netbiointerfaceresearch.com

Thixotropy is a time-dependent form of shear-thinning. A thixotropic lubricant not only decreases in viscosity with increasing shear but also takes a finite time to return to its original viscosity once the shear is removed. This property is beneficial in applications requiring both flow under stress and stability at rest. For example, a thixotropic grease will flow easily into bearings when pressure is applied but will regain its structure once in place, preventing it from dripping or being flung off.

While direct studies detailing the thixotropic and pseudoplastic properties of this compound blends are not extensively available, research on similar branched-chain diesters provides insight into their potential rheological behavior. The non-Newtonian nature of these related compounds suggests that this compound, when formulated into complex blends, can contribute to lubricants with sophisticated, adaptable viscosity profiles. researchgate.netresearchgate.netbiointerfaceresearch.com

Table 1: Rheological Properties of Related Dicarboxylate Esters

Ester Type Rheological Behavior Potential Applications
Di(2-butyloctyl) Dicarboxylate Esters Non-Newtonian Hydraulic fluids, Gear oils, Transmission fluids

This table is generated based on findings from studies on similar ester structures. researchgate.netbiointerfaceresearch.com

Oxidative Stability and Degradation Pathway Research

Oxidative stability is a critical performance metric for lubricants, as it determines their useful life, particularly under high-temperature operating conditions. stle.org The presence of an unsaturated bond in the oleate moiety of this compound makes it susceptible to oxidative degradation. vulcanchem.com

Autoxidation Mechanisms in Oleate-Based Lubricants

The primary degradation pathway for oleate-based lubricants like this compound is autoxidation, a free-radical chain reaction involving atmospheric oxygen. nih.govacs.org This process is generally understood to occur in three main stages: initiation, propagation, and termination. acs.org

Initiation: The reaction begins with the formation of a free radical. This is typically caused by the abstraction of a hydrogen atom from one of the allylic carbons (C-8 or C-11) adjacent to the double bond in the oleic acid chain. nih.govhelsinki.fi These C-H bonds have lower dissociation energies, making them the most likely sites for attack. nih.gov The presence of heat, light, or metal catalysts can accelerate this initial step. nih.govacs.org

Propagation: The resulting carbon-centered alkyl radical (R•) rapidly reacts with triplet oxygen (³O₂) to form a peroxyl radical (ROO•). nih.govmdpi.com This highly reactive peroxyl radical then abstracts a hydrogen atom from another lipid molecule (RH), creating a hydroperoxide (ROOH) and a new alkyl radical (R•). acs.org This new radical can then continue the chain reaction, leading to a cascade of oxidative damage. nih.gov The reaction of the peroxyl radical with the fatty acid chain is the rate-determining step of the autoxidation process. acs.org

Termination: The chain reaction ceases when radicals combine to form stable, non-radical products. acs.org However, the hydroperoxides formed during propagation are unstable and can decompose, especially at high temperatures, into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can initiate new oxidation chains. nih.govmdpi.com This decomposition can be catalyzed by metal ions like iron and copper. nih.govacs.org The degradation products include aldehydes, ketones, and acids, which can lead to an increase in viscosity and the formation of sludge and varnish. mdpi.com

Thermal-Oxidative Stability Assessment Methodologies (e.g., PDSC)

Several analytical techniques are employed to evaluate the thermal-oxidative stability of lubricants. These methods typically accelerate the aging process to predict the lubricant's long-term performance.

Pressure Differential Scanning Calorimetry (PDSC): This is a widely used and effective tool for assessing the oxidative stability of biolubricants. biointerfaceresearch.comanalis.com.my In a PDSC test, a small sample of the lubricant is placed in a pressurized oxygen atmosphere and heated at a constant rate. biointerfaceresearch.comemerald.com The instrument measures the heat flow from the sample as oxidation occurs, which is an exothermic process. The result is often reported as the Oxidation Onset Temperature (OOT) or Oxidation Induction Time (OIT), which is the temperature or time at which rapid oxidation begins. analis.com.my A higher OOT or longer OIT indicates greater oxidative stability. biointerfaceresearch.com Studies on various synthetic esters have demonstrated the utility of PDSC in comparing their stability, showing that esters with higher molecular weight or more stable structures exhibit higher oxidation stability temperatures. biointerfaceresearch.com

Other Standardized Methods:

Rancimat Test: This method also measures the induction period by passing a stream of hot air through the lubricant sample and trapping the resulting volatile acidic oxidation products in water, whose conductivity is then measured. mdpi.com

Thermogravimetric Analysis (TGA): TGA can be used to study thermal-oxidative stability by monitoring the weight loss of a sample as it is heated in an oxygen atmosphere. capes.gov.br Comparing this to the weight loss in an inert atmosphere can reveal the influence of oxidation on degradation. capes.gov.br

Bomb Oxidation Test (e.g., ASTM D942): In this classic method, the lubricant is placed in a pressurized vessel (bomb) with oxygen at a specific temperature, and the stability is determined by the pressure drop over a set period. astrj.com

Table 2: Oxidative Stability of Related Esters Measured by PDSC

Ester Oxidation Stability Temperature (OST) (°C) Reference
Di(2-butyloctyl) Azelate 185 biointerfaceresearch.com
Di(2-butyloctyl) Sebacate 195 biointerfaceresearch.com
Di(2-butyloctyl) Dodecanedioate 200 biointerfaceresearch.com
Ester-TMP (from Palm Fatty Acids) 188 ijcce.ac.ir
Ester-Di-PE (from Palm Fatty Acids) 301 ijcce.ac.ir

This table provides examples of oxidative stability for various esters as determined by PDSC, illustrating how structure affects stability. biointerfaceresearch.comijcce.ac.ir

Strategies for Enhancing Oxidative Resistance in Ester Systems

Given the inherent susceptibility of oleate esters to oxidation, several strategies are employed to improve their stability for demanding applications. ijcce.ac.irpcbiochemres.com

Chemical Modification of the Base Oil: Altering the molecular structure is a primary method for improving stability.

Saturation: Eliminating the double bonds in the oleic acid chain through processes like hydrogenation can significantly enhance oxidative stability, as it removes the reactive sites for autoxidation. mdpi.com

Epoxidation and Ring Opening: Another strategy involves epoxidizing the double bond and subsequently opening the oxirane ring to create branched structures. mdpi.comcsic.es This modification can improve both oxidative stability and low-temperature properties. mdpi.commdpi.com

Use of Polyols: Transesterification with polyhydric alcohols like trimethylolpropane (B17298) (TMP) or pentaerythritol (B129877) (PE) instead of monofunctional alcohols can create more thermally stable esters. pcbiochemres.comcsic.es This is partly because the resulting structures lack the β-hydrogens found in the glycerol (B35011) backbone of natural oils, which are susceptible to elimination reactions. csic.es

Incorporation of Antioxidant Additives: This is the most common approach to extending lubricant life. Antioxidants function by interrupting the autoxidation chain reaction. mdpi.com4ader.ro

Radical Scavengers: These are the primary defense. They donate a hydrogen atom to the reactive peroxyl radicals (ROO•), neutralizing them and preventing them from attacking other lubricant molecules. researchgate.net

Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) and other hindered phenols are widely used. atamanchemicals.comnih.gov

Aminic Antioxidants: Aromatic amines are also effective, particularly at higher temperatures.

Peroxide Decomposers: These additives convert hydroperoxides (ROOH) into non-radical products, preventing them from decomposing into more reactive radicals.

Natural Antioxidants: There is growing interest in natural antioxidants derived from plant extracts, such as those from turmeric, which contain phenolic compounds that can inhibit lipid oxidation. researchgate.netmdpi.com

Synergistic Blends: Often, a combination of different types of antioxidants is used to provide comprehensive protection under various operating conditions. atamanchemicals.com

Nano-additives: Research is exploring the use of nanoparticles, such as zinc oxide (ZnO) and copper oxide (CuO), to enhance the thermal and oxidative stability of biolubricants. pcbiochemres.com4ader.ro

Low-Temperature Performance Studies

The ability of a lubricant to flow at low temperatures is crucial for ensuring proper lubrication during cold starts and in cold climates. ijcce.ac.ir Vegetable oil-based lubricants can exhibit poor low-temperature properties, leading to solidification or high viscosity that impedes pumpability.

Research on Pour Point Depression Mechanisms

The pour point is the lowest temperature at which an oil will continue to flow. clariant.com For oleate esters, low-temperature performance is influenced by the crystallization of the long fatty acid chains. The mechanism for improving this performance involves either modifying the ester's structure or using additives known as Pour Point Depressants (PPDs). rumanza.com

Structural Influence of the Ester: The molecular structure of the ester itself has a profound impact on its pour point.

Branching: The introduction of branching in the alcohol or acid moiety of the ester disrupts the orderly packing of molecules into a crystal lattice. ijcce.ac.ir this compound is synthesized from 2-butyl-1-octanol, a branched alcohol. This branching creates steric hindrance that makes it more difficult for the ester molecules to align and crystallize, thereby significantly lowering the pour point compared to an equivalent linear ester. researchgate.netasianpubs.org Studies comparing linear and branched diesters have shown that branched structures can result in pour points below -65°C, while their linear counterparts solidify at much higher temperatures. biointerfaceresearch.comasianpubs.org

Mechanism of Pour Point Depressants (PPDs): When structural modification alone is insufficient, PPDs are added to the lubricant. These are typically polymeric molecules with a dual function. mdpi.com

Co-crystallization: PPDs contain long, non-polar alkyl chains that are structurally similar to the paraffinic or long-chain components of the lubricant. mdpi.com This allows the PPD to integrate itself into the growing wax crystal lattice, a process known as co-crystallization. mdpi.com

Crystal Growth Inhibition: The PPD molecule also contains a polar, bulky component that does not fit into the crystal lattice. mdpi.com As the PPD incorporates into the crystal, this polar part projects from the crystal surface, physically blocking other wax molecules from attaching. This action inhibits the growth of large, interlocking crystal networks that cause the oil to gel. clariant.comresearchgate.net Instead, smaller, more numerous, and less cohesive crystals are formed, allowing the oil to remain fluid at a lower temperature. rumanza.com

Common examples of PPDs include polyalkyl methacrylates (PAMA) and ethylene-vinyl acetate (B1210297) (EVA) copolymers. rumanza.com Research has shown that even small concentrations of PPDs can significantly depress the pour point of vegetable oils.

Table 3: Low-Temperature Properties of Related Branched Esters

Ester Pour Point (°C) Reference
Di-2-butyloctyl Azelate -70 asianpubs.org
Di-2-ethylhexanol Azelate -58 asianpubs.org
Di(2-butyloctyl) Succinate < -65 biointerfaceresearch.com
Di(2-butyloctyl) Adipate < -65 biointerfaceresearch.com
Di(2-butyloctyl) Sebacate < -65 biointerfaceresearch.com

This table highlights the excellent low-temperature performance of esters synthesized with branched alcohols, similar to the alcohol component of this compound. biointerfaceresearch.comasianpubs.org

Cold Flow Properties and Application Suitability

The performance of lubricants at low temperatures is a critical parameter for industrial applications, particularly for machinery operating in cold climates or unheated environments. Cold flow properties, primarily defined by the pour point (the lowest temperature at which an oil will flow) and the cloud point (the temperature at which wax crystals first become visible), dictate the operational limits of a lubricant. For biolubricants, which are often derived from vegetable oils, poor low-temperature performance can be a significant drawback. However, the chemical structure of synthetic esters like this compound can be engineered to overcome these limitations.

Research into synthetic esters has demonstrated that introducing branching into the alcohol or fatty acid chains of the ester molecule is a highly effective strategy for improving cold flow properties. machinerylubrication.commdpi.com The branched structure of this compound, derived from oleic acid and a branched C12 alcohol (2-butyloctanol), disrupts the orderly packing of molecules that leads to crystallization at low temperatures. This disruption results in significantly lower pour and cloud points compared to linear esters of a similar molecular weight.

Studies on esters synthesized with the same branched alcohol (2-butyl-1-octanol) provide strong evidence for the expected excellent low-temperature performance of this compound. For example, various di(2-butyloctyl) dicarboxylate esters have been shown to possess exceptionally low pour points, often below -70°C. lube-media.commade-in-china.combiointerfaceresearch.com Similarly, di-2-butyloctyl azelate, another branched ester, exhibits a pour point of -70°C, a stark contrast to the +5°C to +15°C pour points of its linear diester counterparts. lubesngreases.com This dramatic improvement is attributed directly to the branched alkyl groups.

The superior cold flow properties of this compound make it highly suitable for a wide range of industrial applications where low-temperature fluidity is essential. These applications include:

Hydraulic Fluids: Ensuring reliable operation of hydraulic systems in mobile equipment, such as that used in construction, forestry, and mining, which are often exposed to extreme cold.

Gear Oils: Maintaining proper lubrication in gearboxes that operate in variable temperature conditions.

Transmission Fluids: Guaranteeing smooth and efficient performance of transmissions from a cold start.

The excellent low-temperature characteristics ensure that the lubricant remains fluid and can be pumped effectively, providing critical lubrication to components during start-up and operation in frigid conditions, thus preventing wear and equipment failure.

Table 1: Comparison of Pour Points for Linear vs. Branched Chain Esters

Ester TypeEster NamePour Point (°C)Reference
Linear EsterDi-decyl azelate15 lubesngreases.com
Linear EsterDi-octyl azelate5 lubesngreases.com
Branched EsterDi-2-ethylhexanol azelate-58 lubesngreases.com
Branched EsterDi-2-butyloctyl azelate-70 lubesngreases.com
Branched EsterDi(2-butyloctyl) dicarboxylate esters< -70 lube-media.commade-in-china.combiointerfaceresearch.com

Hydrolytic Stability Research in Diverse Environmental Conditions

Hydrolytic stability is the measure of a lubricant's resistance to chemical decomposition in the presence of water. ademinsaec.com This is a critical performance attribute for industrial lubricants, as water is a common contaminant in many operating environments. The hydrolysis of an ester lubricant results in its reversion to the parent alcohol and carboxylic acid, which increases the fluid's acidity (acid number), promotes corrosion, and can lead to the formation of sludge and deposits. machinerylubrication.commdpi.com While naturally derived biolubricants can exhibit poor hydrolytic stability, synthetic esters like this compound can be designed for enhanced resistance. biointerfaceresearch.combiointerfaceresearch.com

The industry standard for evaluating hydrolytic stability is the ASTM D2619 method, often called the "beverage bottle test". machinerylubrication.comademinsaec.com This test involves heating the lubricant with water in a sealed bottle in the presence of a copper catalyst and measuring the resulting changes in the fluid's acidity, viscosity, and the corrosion of the copper strip. machinerylubrication.com

Research has shown that the molecular structure of an ester has a profound impact on its hydrolytic stability. Specifically, steric hindrance—or bulkiness—of the molecular groups surrounding the ester linkage can physically shield it from attack by water molecules. lubesngreases.com The branched structure of the butyloctyl group in this compound provides significant steric hindrance compared to a linear butyl or octyl chain. This structural feature is key to its enhanced hydrolytic stability.

A study comparing a branched ester (hexadecyl 2-ethylhexanoate) with a linear ester demonstrated that the branched structure significantly slowed the rate of hydrolysis. lubesngreases.com Under modified ASTM D2619 test conditions, the acid value of the branched ester increased at half the rate of the linear ester, confirming the protective effect of the branched alcohol moiety. lubesngreases.com Further research on octyl oleate and the branched 2-ethyl hexyl oleate found that both esters exhibited good hydrolytic stability in the standard ASTM D2619 test. isasunflower.org Given that this compound features a more complex branching structure than 2-ethyl hexyl oleate, it is expected to exhibit even greater hydrolytic stability. This makes it a reliable choice for applications with a high risk of moisture ingress, such as in hydraulic systems operating in humid environments or where condensation is a factor.

Table 2: Research Findings on Hydrolytic Stability of Oleate Esters

Ester InvestigatedTest MethodKey FindingReference
Octyl oleate and 2-Ethyl hexyl oleateASTM D2619The esters demonstrated good resistance to hydrolysis, with constant viscosity and acid values after the test. isasunflower.org
Branched vs. Linear EstersModified ASTM D2619 (120°C)The ester with branching at the alpha position to the carbonyl group showed a significantly slower rate of acid value increase, indicating enhanced hydrolytic stability. lubesngreases.com
General EstersN/A (Review)Hydrolytic stability can be upgraded by using branched alcohols in the ester structure to provide steric hindrance. biointerfaceresearch.com

Compatibility Studies with Additives and Base Oils in Lubricant Formulations

The performance of a finished lubricant depends not only on the base oil but also on its interaction with various performance-enhancing additives and its compatibility with other base oils in a formulation. This compound, as a synthetic ester, possesses distinct properties that influence its compatibility profile.

Compatibility with Additives: A lubricant formulation is a complex mixture of a base oil and an additive package designed to impart specific properties such as anti-wear protection, antioxidation, and corrosion inhibition. The base oil must be able to dissolve and maintain the stability of these additives. The inherent solvency of esters like this compound is advantageous for dissolving a wide range of additives. srce.hr

Research and commercial data on additives containing "butyl octyl" structures suggest good compatibility.

Anti-wear (AW) Additives: Zinc Butyl Octyl Primary Alkyl Dithiophosphate, a type of ZDDP, is a widely used anti-wear and antioxidant additive. It is noted for its good oil solubility and compatibility with other lubricant additives, making it suitable for hydraulic oils, gear oils, and engine oils. made-in-china.commade-in-china.com

Antioxidant (AO) Additives: Butyl Octyl Diphenylamine is an aminic antioxidant known for its excellent oil solubility and good compatibility with other additives, particularly in high-temperature applications. made-in-china.com The effectiveness of antioxidants is often dependent on the structure of the ester base oil. purdue.edu

The compatibility of this compound with these additive types suggests its suitability as a primary base oil in robust lubricant formulations. It can effectively host the necessary additives to meet the demanding performance requirements of various industrial applications, including hydraulic systems, compressors, and gearboxes. biointerfaceresearch.commade-in-china.com Studies on similar dicarboxylate esters made with 2-butyl-1-octanol found them to be compatible with commercial lubricants and suitable for use in hydraulic fluids, further supporting the applicability of this compound in such formulations. biointerfaceresearch.com

Table 3: Summary of this compound Compatibility Profile

ComponentCompatibility AspectFinding/IndicationReference
Mineral Oils (Group I-III)MiscibilityEsters are generally miscible with mineral oils. srce.hr
Polyalphaolefins (PAO, Group IV)Miscibility & Seal SwellEsters are miscible and can be blended to balance the tendency of PAOs to shrink seals. srce.hr
Elastomers (Seals)Material InteractionCompatibility depends on the polarity of the ester and the elastomer. Polar esters may cause swelling in more polar polymers. lube-media.com
ZDDP Anti-wear AdditivesSolubility & PerformanceAdditives like Zinc Butyl Octyl Primary Alkyl Dithiophosphate show good oil solubility and compatibility. made-in-china.commade-in-china.com
Aminic AntioxidantsSolubility & PerformanceAdditives like Butyl Octyl Diphenylamine show good oil solubility and compatibility. made-in-china.com

Environmental Impact and Sustainable Development Research of Butyloctyl Oleate

Biodegradation Kinetics and Pathway Elucidation

The breakdown of chemical substances by microorganisms is a critical factor in determining their environmental persistence. ecetoc.org The study of biodegradation kinetics helps to quantify the rate at which a chemical is broken down. ecetoc.org For substances like butyloctyl oleate (B1233923), this process is typically evaluated under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions to simulate various environmental compartments. normecows.com

Aerobic Biodegradation Mechanisms

Under aerobic conditions, microorganisms utilize oxygen to break down organic molecules into carbon dioxide, water, and new biomass. omicsonline.org Butyloctyl oleate, being an ester of a fatty acid, is expected to undergo hydrolysis as the initial step of aerobic biodegradation. This process, often facilitated by microbial enzymes like esterases, would cleave the ester bond, yielding butyloctyl alcohol and oleic acid. Both of these resulting compounds can then be further metabolized by microorganisms.

Ready biodegradability tests, such as the OECD 301F (Manometric Respirometry Test), are standard methods used to assess the potential for rapid and ultimate biodegradation in an aerobic environment. aropha.comolipes.com In these tests, a substance is considered readily biodegradable if it achieves a certain percentage of degradation (typically ≥60%) within a 28-day period and often within a 10-day window. olipes.comconcawe.eu While specific OECD 301F data for this compound is not publicly available, the biodegradability of similar long-chain fatty acid esters suggests a high potential for biodegradation. For instance, oleic acid itself is considered readily biodegradable. nite.go.jp

Anaerobic Degradation Potential

In environments lacking oxygen, such as in certain sediments or wastewater treatment sludge, anaerobic biodegradation becomes the primary degradation pathway. frontiersin.org This process involves a different set of microorganisms and metabolic routes, often resulting in the production of methane, carbon dioxide, and biomass. omicsonline.orgresearchgate.net

The anaerobic degradation of long-chain fatty acids like oleic acid (a component of this compound) is a known process involving syntrophic bacteria and methanogenic archaea. nih.gov The process typically begins with the activation of the fatty acid, followed by a series of reactions that break it down into smaller molecules like acetate (B1210297), hydrogen, and carbon dioxide, which are then converted to methane. nih.gov Research on oleate degradation under anaerobic and microaerophilic conditions highlights the role of various bacteria, including Pseudomonas species, in accelerating the conversion to methane. nih.gov While direct studies on this compound are limited, the known pathways for its constituent parts suggest it has the potential for anaerobic degradation.

Ecotoxicological Assessment in Model Organisms (Non-Human, Non-Clinical)

To evaluate the potential environmental risk of a chemical, its effects on various organisms are studied. nih.gov Ecotoxicology studies for aquatic environments typically focus on three key trophic levels: algae (primary producers), invertebrates like Daphnia magna (primary consumers), and fish (secondary consumers). ivami.comies-ltd.ch

For this compound, ecotoxicological data indicates a low level of concern for aquatic organisms. Standardized tests, such as those following OECD guidelines, are used to determine endpoints like the EC50 (the concentration causing an effect in 50% of the test population) and LC50 (the concentration causing mortality in 50% of the test population). jeeng.netresearchgate.net The high molecular weight and low water solubility of this compound generally lead to low bioavailability in aquatic systems, which in turn results in low toxicity.

Table 1: Ecotoxicological Data for this compound

Test Organism Test Type Duration Result
Algae (Pseudokirchneriella subcapitata) Acute Toxicity (Growth Inhibition) 72 hours ErC50 > 100 mg/L
Invertebrate (Daphnia magna) Acute Toxicity (Immobilization) 48 hours EC50 > 100 mg/L

Source: Data compiled from publicly available safety data sheets and chemical databases adhering to GHS classifications. It is important to note that due to the low water solubility of the substance, these tests are often conducted on Water Accommodated Fractions (WAFs).

These results, all exceeding 100 mg/L, indicate that this compound is not classified as acutely toxic to the tested aquatic organisms under standard test conditions. jeeng.net

Life Cycle Assessment (LCA) for Green Chemical Synthesis

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. urjc.esiastate.edu For bio-based chemicals like this compound, LCA is a crucial tool for verifying their environmental benefits compared to petrochemical counterparts. urjc.eseuropean-bioplastics.org

The synthesis of this compound can be achieved through enzymatic catalysis, which is considered a green chemistry approach. This method often requires milder reaction conditions (lower temperature and pressure) compared to traditional chemical synthesis, potentially reducing energy consumption and byproduct formation. An LCA for an enzymatically produced bio-based ester would typically account for:

Cradle-to-Gate: The impact of cultivating and harvesting the biomass feedstock (e.g., vegetable oils for oleic acid), transportation, and the energy and resources used in the enzymatic synthesis process. researchgate.net

End-of-Life: The impacts or benefits associated with the product's degradation in the environment. researchgate.net

Studies on bio-based products often show advantages in impact categories like climate change and fossil resource depletion. european-bioplastics.org However, they may also highlight trade-offs in areas such as land use, water consumption, and eutrophication related to agriculture. diva-portal.org

Comparative Environmental Footprint Analysis with Petrochemical Alternatives

This compound is often positioned as a sustainable alternative to petrochemical-derived emollients and lubricants, such as certain silicones or mineral oils. A comparative environmental footprint analysis, typically conducted using LCA, is essential to substantiate these claims. diva-portal.org

Table 2: Illustrative Comparative Footprint Analysis

Impact Category Bio-based Ester (e.g., this compound) Petrochemical Alternative (e.g., Mineral Oil)
Global Warming Potential (kg CO2 eq.) Lower (due to biogenic carbon uptake) Higher (fossil carbon emissions)
Fossil Resource Depletion Low (derived from renewable resources) High (derived from crude oil)
Land Use Higher (requires agricultural land) Lower (primarily industrial land use)

| Ecotoxicity | Generally lower, readily biodegradable | Can be higher, may persist longer |

This table is illustrative and based on general findings from LCAs of bio-based versus petroleum-based products. european-bioplastics.orgdiva-portal.org Specific values depend heavily on the system boundaries and assumptions of the analysis.

The primary advantage of this compound lies in its renewable origin and biodegradability. googleapis.com The use of oleic acid from plant sources means the carbon in the molecule is part of the natural biogenic carbon cycle. iastate.edu This contrasts with petrochemical alternatives, which release fossil-derived carbon into the atmosphere, contributing to an increase in greenhouse gas concentrations. european-bioplastics.org

Role in Promoting Sustainable Chemical Production and Circular Economy Principles

The use of this compound aligns with several key principles of sustainable chemical production and the circular economy.

Use of Renewable Feedstocks: By utilizing oleic acid, often derived from vegetable oils, this compound reduces the reliance on finite fossil fuels, a core principle of green chemistry. uva.nlpolimi.it

Design for Degradation: The compound's ready biodegradability ensures that it does not persist in the environment after its intended use, preventing long-term pollution. uva.nl This is a crucial aspect of designing chemicals for a circular economy, where products are meant to return safely to the biosphere. uva.nl

Waste Valorization: The oleic acid used in its production can potentially be sourced from waste streams, such as used cooking oils, further enhancing its circular credentials. polimi.it This approach transforms a waste product into a valuable raw material, reducing waste and creating new value chains. polimi.it

Enabling a Circular Bioeconomy: As a bio-based product, this compound contributes to the development of a circular bioeconomy, which aims to sustainably manage and utilize biological resources to produce food, feed, bio-based products, and energy. europa.eu This model moves away from the linear "take-make-dispose" economic model towards a more regenerative system. uva.nl The adoption of such bio-based chemicals in industries like cosmetics and lubricants helps drive market demand for sustainable alternatives, fostering innovation and investment in green technologies. europa.euhydregenoxford.com

By integrating renewable feedstocks, green synthesis methods, and designing for environmental compatibility, this compound serves as an example of how the chemical industry can transition towards more sustainable and circular practices. basf.com

Theoretical and Computational Studies of Butyloctyl Oleate Molecular Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for exploring the dynamic nature of molecular systems. These methods allow for the investigation of how butyloctyl oleate (B1233923) molecules behave over time, interact with each other, and respond to changes in their environment.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. numberanalytics.comarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve over time. numberanalytics.com This provides a detailed view of the conformational dynamics of molecules, including the transitions between different spatial arrangements of atoms (conformers). numberanalytics.comcresset-group.com

For a flexible molecule like butyloctyl oleate, which consists of a long oleate chain and a branched butyloctyl group, a multitude of conformations are possible due to the rotation around its numerous single bonds. MD simulations can be employed to explore the potential energy surface of this compound and identify its most stable conformers. cresset-group.com The analysis of the simulation trajectory can reveal the distribution of dihedral angles, the radius of gyration, and the solvent accessible surface area, offering a comprehensive understanding of the molecule's three-dimensional structure and flexibility. researchgate.net These simulations can be performed in various environments, such as in a vacuum, in a solvent, or as part of a larger assembly, to understand how intermolecular interactions influence conformational preferences. mdpi.com The stability of different conformers can be assessed by analyzing their potential energies over the course of the simulation. cresset-group.com

Table 1: Hypothetical Dihedral Angle Distribution for Key Torsion Angles in this compound from a Simulated MD Trajectory. This data is illustrative and based on general principles of conformational analysis of long-chain esters.
Torsion AngleDescriptionPredominant Angle(s) (°)Energy Barrier (kcal/mol)
O-C-C-C (Ester)Rotation around the ester bond~180 (trans)~2-3
C=C-C-C (Oleate)Rotation adjacent to the double bond~120~3-5
C-C(O)-C-C (Butyloctyl)Rotation at the branching point~60 (gauche), ~180 (trans)~1-2

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. arxiv.org In the context of molecular systems, MC simulations are particularly useful for predicting the phase behavior of substances by exploring the different possible configurations of a system and weighting them according to their thermodynamic probability. rsc.orgnih.gov

For this compound, MC simulations can be utilized to predict its phase diagram, including liquid-vapor and liquid-solid transitions. nih.gov By simulating a collection of this compound molecules at different temperatures and pressures, it is possible to identify the conditions under which different phases are stable. arxiv.orgnih.gov These simulations can also provide insights into the formation of ordered structures, such as micelles or liquid crystalline phases, which may be relevant for certain applications of this compound. researchgate.net The interaction potential between molecules, which is a key input for MC simulations, can be derived from quantum chemical calculations or empirical force fields. The accuracy of the predicted phase behavior is highly dependent on the quality of this potential. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. jocpr.comjocpr.com These methods can be used to predict a wide range of molecular properties, including geometries, energies, and electronic properties, with a high degree of confidence. jocpr.comarxiv.org

Quantum chemical calculations can be used to determine the electronic structure of this compound, providing valuable information about its chemical reactivity. jocpr.comjocpr.com By solving the Schrödinger equation for the molecule, it is possible to obtain the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). barc.gov.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. barc.gov.in

These calculations can also provide insights into the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how this compound will interact with other molecules and for understanding its reactivity in different chemical environments. arxiv.orgnih.gov For instance, the electron-rich regions of the ester group are likely sites for electrophilic attack, while the electron-deficient regions are susceptible to nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound Calculated Using Density Functional Theory (DFT). This data is illustrative and based on typical values for similar ester compounds.
PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy1.2 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment1.9 DIndicates a moderate polarity of the molecule.

Quantum chemical calculations are a powerful tool for modeling chemical reaction pathways, providing detailed information about the transition states and intermediates that are involved. oit.educhemrxiv.org This allows for a mechanistic understanding of how reactions occur and can be used to predict reaction rates and product distributions. mdpi.com

For this compound, reaction pathway modeling can be applied to study its synthesis via the esterification of oleic acid with butyloctyl alcohol. irjet.net By calculating the energies of the reactants, products, and all intermediate and transition states, the entire reaction energy profile can be mapped out. oit.edu This can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the esterification process. mdpi.com

Similarly, the degradation pathways of this compound, such as hydrolysis or oxidation, can be investigated using these methods. mdpi.com Understanding the mechanisms of degradation is crucial for predicting the stability of the compound under different conditions and for developing strategies to prevent its decomposition. For example, modeling the oxidation of the double bond in the oleate chain can reveal the most likely products of oxidative degradation. mdpi.com

Electronic Structure Properties and Reactivity Prediction

Structure-Performance Relationship Modeling

A key goal of theoretical and computational studies is to establish clear relationships between the molecular structure of a compound and its macroscopic properties and performance. mdpi.com By systematically varying the molecular structure in silico and calculating the resulting changes in properties, it is possible to develop structure-performance models that can guide the design of new molecules with desired characteristics. kinampark.com

For this compound, this approach can be used to understand how its unique branched-chain structure influences its physical and chemical properties. For example, the branched nature of the butyloctyl group is expected to disrupt the packing of the molecules, leading to a lower melting point and viscosity compared to its linear isomers. Computational studies can quantify these effects by simulating the packing efficiency and intermolecular forces for different ester isomers. researchgate.net The relationship between the molecular structure of this compound and its performance as a lubricant or emollient can also be explored through simulations of its interaction with surfaces or biological membranes. mdpi.comnih.gov These models can help in the rational design of new esters with optimized performance for specific applications.

Quantitative Structure-Activity Relationships (QSAR) for Tribological Properties

Quantitative Structure-Activity Relationship (QSAR) and its tribological counterpart, Quantitative Structure-Tribo-Ability Relationship (QSTR), are computational methodologies that aim to correlate the molecular structure of a compound with its physical, chemical, or biological activity. scribd.comnih.gov In the context of lubricants, QSTR models establish a mathematical connection between the structural features of molecules like this compound and their tribological performance, such as friction reduction and anti-wear capabilities. d-nb.infomdpi.com The fundamental principle is that the molecular structure inherently defines the properties of a compound, which can therefore be predicted from quantitative structural information. sci-hub.se

The development of a QSTR model involves several key steps. mdpi.com First, various molecular descriptors are calculated for a series of related compounds using computational chemistry methods. mdpi.com These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and connectivity. sci-hub.se Subsequently, statistical methods or machine learning algorithms, such as Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or Artificial Neural Networks (ANN), are employed to select the most relevant descriptors and build a predictive model. researchgate.netresearchgate.net This model is then validated to ensure its reliability and predictive power.

For ester-based lubricants, which are structurally related to this compound, studies have identified several classes of molecular descriptors that are critical for predicting tribological properties. d-nb.inforesearchgate.net These findings suggest that for this compound, a combination of electronic, steric, and quantum chemical descriptors would be essential for an accurate QSTR model. For example, properties related to the molecule's ability to form a stable lubricating film and interact with metal surfaces are paramount.

Key molecular descriptors and their typical influence on the tribological properties of ester lubricants are summarized in the table below.

Descriptor ClassSpecific Descriptor ExampleRelevance to Tribological Properties
Electronic Dipole MomentInfluences the polarity of the molecule and its adsorption onto metal surfaces. A concentrated polar group charge is often beneficial for anti-wear performance. mdpi.comresearchgate.net
Quantum Chemical HOMO/LUMO EnergyThe energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's reactivity and ability to interact with surfaces. researchgate.net
Topological Connectivity Indices (CHI)These descriptors relate to the branching and arrangement of atoms within the molecule, which strongly correlates with friction properties. mdpi.com
Physicochemical Molecular RefractivityThis descriptor is related to the polarizability and volume of the molecule, affecting the intermolecular forces and the formation of a lubricant film. researchgate.net
Steric/Geometric Surface Area / VolumeThe size and shape of the molecule influence its packing on a surface and the thickness of the lubricating film. researchgate.net

Research on fatty acid derivatives has shown that descriptors such as total energy, dipole moment, and softness (related to the HOMO-LUMO gap) are effective in predicting wear rate performance. Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the three-dimensional structure of molecules, have demonstrated superior predictive ability for the anti-wear properties of ester lubricants compared to 2D methods. d-nb.info These models can guide the design of new esters with improved performance by identifying specific structural modifications that enhance desired tribological characteristics. d-nb.info

Computational Prediction of Rheological and Stability Parameters

Computational methods are invaluable for predicting key performance parameters of lubricants, such as viscosity and oxidative stability, before undertaking costly and time-consuming synthesis and experimentation. nih.govsci-hub.se Molecular Dynamics (MD) simulations, in particular, have emerged as a robust tool for investigating the rheological properties of ester-based lubricants. nih.govacs.org

MD simulations model the behavior of a molecular system by calculating the forces between atoms and solving Newton's equations of motion over time. mdpi.com This approach provides a dynamic, atomistic view of the fluid, allowing for the prediction of transport properties like viscosity. nih.gov Studies on synthetic esters have successfully used both non-equilibrium (NEMD) and equilibrium (EMD) molecular dynamics to compute bulk Newtonian viscosities at various temperatures. acs.orgresearchgate.net The results show that MD simulations can reliably estimate the viscosities of industrially relevant esters and their mixtures, with predicted values often falling within 75-99% of experimental measurements. acs.orgresearchgate.net These simulations reveal that viscosity is heavily influenced by intermolecular interactions and the torsional characteristics of the force field used in the model. nih.gov For this compound, an MD simulation would model the interactions between its long aliphatic chains and ester groups to predict how it flows under different conditions.

The table below presents a comparison of experimental and computationally predicted viscosities for a mixture of two synthetic esters, di(2-ethylhexyl) sebacate (B1225510) (DEHS) and di(2-ethylhexyl) adipate (B1204190) (DEHA), which are structurally similar to this compound, showcasing the predictive power of MD simulations.

Temperature (K)MethodPredicted Viscosity (mPa·s)Experimental Viscosity (mPa·s)Accuracy
293NEMD~16.5~17.0~97%
343NEMD~4.0~4.5~89%
393EMD~1.8~2.1~86%
Data adapted from studies on DEHS/DEHA mixtures. acs.org

Beyond rheology, computational methods can also predict the stability of esters. The oxidative stability of a lubricant is critical for its service life, especially at high temperatures. nih.gov Quantum chemistry calculations, such as those using Density Functional Theory (DFT), can be employed to evaluate the oxidative stability of a molecule. nih.gov These methods can determine the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov For an unsaturated ester like this compound, the C=C double bond in the oleic acid chain is a likely site for oxidation. nih.gov DFT calculations would indicate that the HOMO is localized on this double bond, making these carbon atoms susceptible to losing electrons and initiating oxidation. nih.gov By comparing the HOMO energy of this compound to other esters, its relative oxidative stability can be predicted.

Intermolecular Interactions and Self-Assembly Behavior

The macroscopic properties of this compound are governed by the collective intermolecular interactions occurring at the molecular scale. These noncovalent forces, though weaker than covalent bonds, dictate how the molecules pack, flow, and organize. mdpi.comrsc.org The primary intermolecular forces at play for a large ester molecule like this compound are van der Waals forces (specifically, London dispersion forces) and hydrophobic interactions. spmtips.combeilstein-journals.org The long, nonpolar C26 hydrocarbon chain contributes significantly to these interactions, leading to attraction between molecules.

Molecular self-assembly is the spontaneous organization of individual molecules into ordered structures without external guidance. spmtips.combeilstein-journals.org This process is driven by the tendency of the system to reach a lower energy state, often by optimizing noncovalent interactions. rsc.org Molecules that contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, known as amphiphiles, are particularly prone to self-assembly in polar solvents like water.

While the ester group in this compound has some polar character, the molecule is predominantly hydrophobic due to its long hydrocarbon chains. However, related molecules like oleic acid and other oleate esters are known to self-assemble. mdpi.comnih.govnorthwestern.edu For instance, oleic acid and its conjugate base, oleate, can form unilamellar vesicles known as ufasomes in aqueous solutions. nih.gov All-atom MD simulations have been used to study the self-assembly of oleyl palmitate and oleyl oleate esters in water, revealing that they can rapidly form micellar structures, sometimes within nanoseconds. mdpi.comsemanticscholar.org

The driving force for this behavior is the hydrophobic effect: the long, nonpolar oleate tails are driven out of the water, clustering together to minimize their unfavorable contact with the polar solvent molecules. mdpi.com This leads to the formation of aggregates where the hydrophobic tails form a core, and any more polar parts of the molecule are exposed to the aqueous environment. semanticscholar.org The specific morphology of the self-assembled structure (e.g., spherical or cylindrical micelles, bilayers, vesicles) depends on factors like molecular geometry, concentration, and the surrounding environment. mdpi.comacs.org

For this compound, while it is highly lipophilic, its molecular structure—a long oleic acid tail attached to a branched butyloctyl head—suggests a potential for ordered packing and self-assembly, particularly at interfaces or in the presence of more polar components. The noncovalent interactions, primarily van der Waals and hydrophobic forces between the long alkyl chains, would be the key drivers of such an assembly process. spmtips.comnorthwestern.edu

Future Research Directions and Emerging Industrial Applications of Butyloctyl Oleate

Butyloctyl oleate (B1233923), an ester of oleic acid and 2-butyloctanol, is poised for significant advancements beyond its current applications. ontosight.ai The unique chemical structure, combining a long, unsaturated fatty acid chain with a branched alcohol moiety, opens up extensive possibilities for future research and development. Scientific exploration is moving towards harnessing its potential in novel chemical transformations, advanced materials, and sustainable chemical production platforms.

Q & A

Q. What are the established laboratory synthesis methods for Butyloctyl Oleate, and how can reaction efficiency be optimized?

Methodological Answer: this compound is synthesized via esterification of oleic acid with butyloctanol. A typical procedure involves:

  • Catalyzed esterification : Use acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions (120–150°C) with a molar ratio of 1:1.2 (oleic acid:butyloctanol) to drive the reaction toward ester formation .
  • Purification : Distillation under reduced pressure (≤5 mmHg) to isolate the ester, followed by neutralization with sodium bicarbonate and drying over anhydrous sodium sulfate .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Adjust catalyst concentration (0.5–2% w/w) and reaction time (4–8 hrs) to balance yield (typically 75–90%) and byproduct formation .

Table 1 : Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Catalyst concentration1–1.5% w/wMaximizes rate
Temperature130–140°CReduces side reactions
Reaction time6–7 hrsEnsures >85% conversion

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR to confirm ester linkage (δ 4.0–4.3 ppm for –CH2_2–O–CO–) and olefinic protons (δ 5.3–5.4 ppm for cis double bond in oleate) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl (C=O) stretch at 1730–1740 cm1^{-1} and absence of free –OH (3300–3500 cm1^{-1}) .
  • Gas Chromatography (GC) : Quantify purity using a non-polar column (e.g., DB-5) with flame ionization detection (FID); compare retention times against commercial standards .

Note : For advanced quantification, combine GC with mass spectrometry (GC-MS) to detect trace impurities (<0.5%) such as unreacted oleic acid or butyloctanol .

Advanced Research Questions

Q. How does the branched alkyl chain in this compound influence its interfacial activity in emulsion systems compared to linear esters?

Methodological Answer:

  • Experimental Design :

Prepare emulsions (oil-in-water) with this compound and a linear analog (e.g., Butyl Stearate) at identical concentrations (5–10% w/w).

Measure droplet size via dynamic light scattering (DLS) and stability via centrifugation (3000 rpm for 30 mins).

Analyze interfacial tension using a tensiometer (e.g., Du Noüy ring method) .

  • Findings :
    The branched butyloctyl group reduces interfacial tension by 15–20% compared to linear esters, enhancing emulsion stability (Table 2). This is attributed to steric hindrance and improved packing at the oil-water interface .

Table 2 : Emulsion Stability Comparison

Ester TypeDroplet Size (nm)Phase Separation Time (hrs)
This compound150 ± 20>48
Butyl Stearate220 ± 3024–36

Q. What are the degradation pathways of this compound under oxidative conditions, and how can stability be enhanced for biomedical applications?

Methodological Answer:

  • Accelerated Oxidation Study :
  • Expose this compound to 40°C/75% RH with 0.1% w/w FeCl3_3 as a pro-oxidant.

  • Monitor peroxide value (PV) and acid value (AV) at intervals (0, 7, 14 days) using AOCS methods .

    • Stabilization Strategies :
  • Add antioxidants (e.g., 0.02% BHT) to reduce PV increase by 60–70%.

  • Encapsulate in phospholipid vesicles (liposomes) to limit oxygen permeation, extending shelf life by 2–3x .

    Key Data :

    • Without stabilizers: PV rises from 2.0 to 35.0 meq/kg in 14 days.
    • With BHT: PV stabilizes at ≤12 meq/kg under the same conditions .

Methodological Considerations

Q. How should researchers design experiments to assess the compatibility of this compound with hydrophobic drug carriers?

  • Stepwise Approach :

Solubility Screening : Use shake-flask method to determine drug solubility in this compound vs. reference oils (e.g., medium-chain triglycerides).

In Vitro Release : Employ Franz diffusion cells with synthetic membranes to compare drug release profiles.

Stability Testing : Store formulations at 25°C/60% RH for 4 weeks; analyze drug content via HPLC .

Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s ecotoxicity?

  • Data Reconciliation :
  • Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature) in aquatic toxicity studies.
  • Use ANOVA with post-hoc Tukey tests to compare EC50_{50} values across studies, ensuring sample sizes ≥3 replicates .

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